2-amino-5-(trifluoromethoxy)benzoic Acid

Description

Significance of Fluorine Substitution in Organic Molecules

The inclusion of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physicochemical and biological properties. tandfonline.com Due to its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, fluorine is not merely a simple hydrogen isostere. tandfonline.com Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the C-F bond is more robust than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov

Furthermore, fluorination often increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes and increase absorption. nih.govbenthamscience.com This modification can also influence the acidity or basicity (pKa) of nearby functional groups, which is a critical factor in optimizing a drug candidate's solubility and target-binding interactions. researchgate.net Groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) are particularly valued; the trifluoromethoxy group, for instance, is highly lipophilic and acts as a powerful electron-withdrawing group, which can enhance metabolic stability and influence how a molecule binds to its target.

Overview of Anthranilic Acid (2-Aminobenzoic Acid) as a Core Scaffold in Bioactive Compounds

Anthranilic acid, or 2-aminobenzoic acid, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This means its structural framework is a recurring motif in a wide range of biologically active compounds. researchgate.netmdpi.com The presence of both an amino group and a carboxylic acid on adjacent positions of the benzene (B151609) ring provides versatile handles for chemical modification, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Historically, derivatives of anthranilic acid have been successfully developed into numerous therapeutic agents, including anti-inflammatory drugs (e.g., fenamates), anticancer agents, antimicrobials, antivirals, and insecticides. nih.govresearchgate.netnih.gov The scaffold's ability to be readily modified allows chemists to fine-tune the properties of molecules to target specific biological pathways involved in various diseases. researchgate.netmdpi.com

Contextualizing 2-Amino-5-(trifluoromethoxy)benzoic Acid within the Scope of Fluorinated Aromatic Compounds

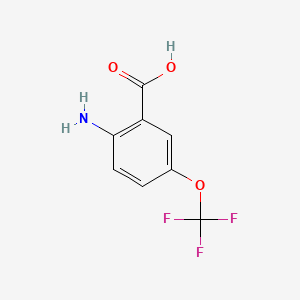

This compound is a molecule that synergistically combines the features of the anthranilic acid scaffold and the unique properties imparted by fluorine substitution. It is a derivative of anthranilic acid where a trifluoromethoxy (-OCF₃) group is attached at the 5-position of the benzene ring.

This specific substitution pattern makes it a valuable building block in synthetic and medicinal chemistry. cymitquimica.com The anthranilic acid core provides the foundational structure known for biological activity, while the trifluoromethoxy group at the para-position to the amine confers enhanced lipophilicity and metabolic stability. This combination of a proven pharmacophore with a powerful modulating group makes this compound a compound of significant interest for the synthesis of novel pharmaceuticals and advanced materials.

Historical Development and Evolution of Research on Substituted Benzoic Acids

The study of benzoic acid and its derivatives has a long history. Benzoic acid itself was first described in the 16th century, isolated through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com Its chemical composition and structure were later determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comnewworldencyclopedia.org A significant milestone occurred in 1875 when Salkowski discovered its antifungal properties, which led to its use as a food preservative. wikipedia.orgnewworldencyclopedia.org

Early industrial production involved chemical reactions that often resulted in chlorinated derivatives. wikipedia.orgchemeurope.com Over time, more efficient and cleaner synthetic methods were developed, such as the partial oxidation of toluene, which is now the primary commercial method. chemeurope.comnewworldencyclopedia.org The initial focus on simple salts for preservation expanded into extensive research on various substituted benzoic acids. Scientists began to explore how adding different functional groups to the benzene ring could create compounds with a vast array of applications, from plant hormone activity to their use as precursors in the synthesis of more complex organic substances like dyes and pharmaceuticals. chemeurope.comcambridge.org This systematic exploration paved the way for the development of specialized molecules like this compound.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 83265-56-9 | thermofisher.comsigmaaldrich.com |

| Molecular Formula | C₈H₆F₃NO₃ | thermofisher.com |

| Molecular Weight | 221.13 g/mol | sigmaaldrich.com |

| Appearance | White to cream or pale yellow solid/crystals/powder | thermofisher.com |

| Melting Point | 138-142 °C | sigmaaldrich.com |

| Boiling Point | 296.414 °C at 760 mmHg | |

| Density | 1.529 g/cm³ | |

| InChI Key | UXNGDCBPIGOZFO-UHFFFAOYSA-N | thermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNGDCBPIGOZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454693 | |

| Record name | 2-amino-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83265-56-9 | |

| Record name | 2-amino-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 5 Trifluoromethoxy Benzoic Acid and Its Precursors

Advanced Synthetic Pathways for the Introduction of the Trifluoromethoxy Group

The incorporation of the trifluoromethoxy (OCF₃) group is a significant challenge in synthetic chemistry due to the difficulty in forming the O-CF₃ bond. nih.gov Unlike simpler alkoxy groups, the trifluoromethoxy moiety cannot be introduced by simple nucleophilic substitution with trifluoroiodomethane due to electronic repulsion and the formation of an energetically unfavorable transition state. nih.gov Consequently, specialized reagents and pathways have been developed.

While the term "trifluoromethylation" often refers to the introduction of a -CF₃ group, the specific introduction of the -OCF₃ group is termed "trifluoromethoxylation." mdpi.comtcichemicals.com This transformation can be achieved through various reagents that act as electrophilic, nucleophilic, or radical sources of the trifluoromethoxy unit. researchgate.net

Early methods involved harsh conditions, such as the chlorination of anisoles followed by a chlorine-fluorine exchange with reagents like antimony trifluoride (SbF₃). nih.govmdpi.com Modern approaches utilize more sophisticated reagents that operate under milder conditions.

Key trifluoromethoxylation reagents include:

Reagents for Phenolic Precursors : Many methods rely on the conversion of a hydroxyl group on the aromatic ring. One approach is the oxidative desulfurization-fluorination of xanthates derived from phenols, using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as pyridine-HF. mdpi.com

Hypervalent Iodine Reagents : Togni reagents, which are hypervalent iodine compounds, can be used for the O-trifluoromethylation of N-aryl-N-hydroxylamines. mdpi.com The resulting N-aryl-N-(trifluoromethoxy)amines can then undergo thermal rearrangement. mdpi.com

Sulfonium Salts : Reagents like tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) serve as nucleophilic OCF₃ transfer agents. nih.govbeilstein-journals.org These can react with aryl stannanes or boronic acids in silver-mediated cross-coupling reactions to form aryl trifluoromethyl ethers. nih.gov

Photoredox Catalysis : Visible light photoredox catalysis has emerged as a powerful tool, enabling the generation of radical intermediates under mild conditions for the synthesis of trifluoromethoxylated compounds. nih.gov

| Reagent Class | Specific Reagent Example(s) | Precursor Functional Group | Mechanism Type |

|---|---|---|---|

| Halogen Exchange | Antimony Trifluoride (SbF₃) / HF | -OCCl₃ (from -OCH₃) | Nucleophilic Substitution |

| Oxidative Desulfurization-Fluorination | DBH / Pyridine-HF | Xanthate (from -OH) | Oxidative Fluorination |

| Hypervalent Iodine | Togni Reagent | N-Aryl-N-hydroxylamine | Electrophilic Trifluoromethylation |

| Sulfonium Salts | TASOCF₃ | Aryl Stannane / Boronic Acid | Nucleophilic Cross-Coupling |

| Photocatalysis | Various Photocatalysts | Varies | Radical |

Achieving the correct substitution pattern on the benzoic acid ring is critical. For 2-amino-5-(trifluoromethoxy)benzoic acid, the trifluoromethoxy group must be placed at the 5-position (meta to the carboxyl group and para to the amino group).

Regioselectivity in trifluoromethoxylation is most commonly controlled by starting with a precursor that already contains a functional group at the desired position. The synthesis would typically begin with a 5-substituted benzoic acid derivative, where the substituent can be converted into the trifluoromethoxy group. For instance, a synthetic route might start with 2-amino-5-hydroxybenzoic acid. The hydroxyl group at the 5-position serves as a handle for trifluoromethoxylation using the methods described previously.

While direct C-H trifluoromethoxylation is an area of research, it is less common for complex substituted arenes due to challenges in controlling regioselectivity. The electronic properties of the existing substituents (the carboxylic acid and amino groups) would direct the C-H functionalization, but achieving exclusive substitution at the 5-position would be difficult. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director. Therefore, starting with a pre-functionalized scaffold, such as a 5-hydroxy derivative, is the more established and reliable strategy for ensuring the correct regiochemical outcome.

Amination Techniques for Ortho-Substituted Benzoic Acids

The introduction of an amino group at the C2 position, ortho to the carboxylic acid, is the second key transformation. This creates the anthranilic acid core structure.

Direct C-H amination involves the formation of a C-N bond at a previously unsubstituted carbon atom, representing a highly atom-economical approach. rsc.org

Transition Metal-Catalyzed C-H Amination : Iridium-catalyzed reactions have been developed for the ortho-amination of benzoic acids. nih.govnih.gov The carboxylate group acts as a directing group, guiding the catalyst to activate the adjacent C-H bond for amination with reagents like sulfonyl azides. nih.govnih.gov This method can be robust, tolerating a wide range of functional groups. nih.gov

Rearrangement of N-O Reagents : A newer, metal-free approach involves the rearrangement of acyl O-hydroxylamines derived from the parent benzoic acid. rsc.org Treatment of these intermediates with trifluoroacetic acid, sometimes enhanced with an iron catalyst, leads to a highly ortho-selective aminative rearrangement, directly yielding the desired anthranilic acid. rsc.org This method is noted for its procedural simplicity and efficacy on electron-deficient benzoic acids. rsc.org

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Directed C-H Amination | Iridium Catalyst / Sulfonyl Azide | High ortho-selectivity; carboxylate directs the reaction. nih.govnih.gov |

| Aminative Rearrangement | Trifluoroacetic Acid / Iron (optional) | Metal-free or iron-catalyzed; proceeds via acyl O-hydroxylamine intermediate. rsc.org |

While "reductive amination" commonly refers to the conversion of a carbonyl to an amine, in the context of synthesizing anthranilic acids, the most relevant reductive strategy is the reduction of a nitro group. wikipedia.org This classical, multi-step approach remains a cornerstone of aromatic amine synthesis.

The process involves two main steps:

Nitration : The benzoic acid scaffold is first nitrated to introduce a nitro (-NO₂) group. The regioselectivity of nitration is governed by the existing substituents. For a precursor like 5-(trifluoromethoxy)benzoic acid, the trifluoromethoxy group (para-directing) and the carboxylic acid group (meta-directing) would both direct the incoming nitro group to the 2-position.

Reduction : The resulting 2-nitro-5-(trifluoromethoxy)benzoic acid is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, ranging from catalytic hydrogenation (e.g., H₂ over Pd/C) to metal-acid systems (e.g., Sn/HCl or Fe/HCl).

This reductive pathway, while less direct than C-H amination, is well-established and often high-yielding, though it may require harsher conditions for the nitration step. rsc.org

Multi-step Synthesis Protocols and Optimization

Plausible Synthetic Routes:

Route A: Late-Stage Amination : This route begins by constructing the trifluoromethoxylated benzoic acid core, followed by the introduction of the amino group.

Step 1: Start with 4-hydroxybenzoic acid.

Step 2: Convert the hydroxyl group to a trifluoromethoxy group.

Step 3: Perform a directed ortho-amination (e.g., via C-H activation or nitration/reduction) to install the amino group at the 2-position.

Route B: Late-Stage Trifluoromethoxylation : This approach starts with an aminobenzoic acid and adds the trifluoromethoxy group later in the sequence.

Step 1: Start with 2-amino-5-hydroxybenzoic acid.

Step 2: Protect the amino and/or carboxylic acid groups to prevent side reactions.

Step 3: Convert the free hydroxyl group at the 5-position to a trifluoromethoxy group.

Step 4: Remove the protecting groups to yield the final product.

| Feature | Route A (Late-Stage Amination) | Route B (Late-Stage Trifluoromethoxylation) |

|---|---|---|

| Starting Material | e.g., 4-Hydroxybenzoic acid | e.g., 2-Amino-5-hydroxybenzoic acid |

| Key Challenge | Regioselective ortho-amination of a substituted benzoic acid. | Compatibility of trifluoromethoxylation reagents with other functional groups; requires protection/deprotection steps. |

| Potential Advantages | May avoid protecting groups depending on the amination method. | Key substitution pattern is set early by the starting material. |

Optimization of such a multi-step synthesis is crucial for improving yield, purity, and sustainability. This involves the systematic study of reaction parameters for each step, such as catalyst loading, temperature, reaction time, and solvent choice. researchgate.net Modern approaches to optimization often employ automated systems and continuous flow chemistry, which can enhance safety, reduce waste, and allow for rapid exploration of reaction conditions. whiterose.ac.uknih.gov The integration of process analytical technology (PAT) tools like NMR, IR, and HPLC can provide real-time data to facilitate faster and more efficient process development. researchgate.net

Sequential Functionalization of Benzoic Acid Derivatives

The synthesis of this compound typically begins with a suitably substituted benzoic acid precursor. A common strategy involves the following key steps:

Trifluoromethoxylation: The introduction of the trifluoromethoxy (-OCF₃) group is a critical step. This is often achieved through the reaction of a hydroxyl-substituted benzoic acid derivative with a trifluoromethylating agent. The development of new reagents has allowed for milder reaction conditions and improved selectivity in this transformation.

Nitration: Following the introduction of the trifluoromethoxy group, a nitro group (-NO₂) is introduced onto the aromatic ring, typically at the position ortho to the carboxylic acid group. This is a standard electrophilic aromatic substitution reaction, usually carried out using a mixture of nitric acid and sulfuric acid. Careful control of reaction conditions is necessary to ensure the desired regioselectivity and to avoid side reactions.

Reduction: The final step in the sequence is the reduction of the nitro group to an amino group (-NH₂). Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. This method is favored for its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct. The hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids can be effectively carried out in an aqueous solution of an alkali metal salt at a pH of about 5 to 7, using hydrogen pressure below 100 psig in the presence of a hydrogenation catalyst. google.com

A general reaction scheme for this sequential functionalization is presented below:

Scheme 1: General synthetic route for this compound via sequential functionalization.

Purification Techniques for High-Purity Yields

Achieving high purity is paramount for the use of this compound in pharmaceutical applications. Several techniques are employed to purify the final product and its intermediates.

Crystallization is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling. For similar benzoic acid derivatives, recrystallization from solvents like xylene has been shown to be effective. google.com The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.

Column chromatography can also be used for purification, particularly for smaller-scale syntheses or when crystallization is not effective. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. While effective, it can be less practical and more costly for large-scale industrial production compared to crystallization.

The table below summarizes the key aspects of these purification techniques.

| Purification Technique | Principle of Separation | Advantages | Disadvantages |

| Crystallization | Difference in solubility at varying temperatures | Scalable, cost-effective, can yield very high purity | Requires a suitable solvent, potential for product loss in the mother liquor |

| Column Chromatography | Differential adsorption onto a stationary phase | High resolution separation, applicable to a wide range of compounds | Less scalable, solvent intensive, higher cost |

Considerations for Scalability and Industrial Production

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations. For this compound, factors such as cost-effectiveness, safety, and environmental impact are of utmost importance.

The industrial production of trifluoromethylated aromatic compounds has been a subject of extensive research, with a focus on developing scalable and economically viable processes. scribd.comteknoscienze.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly becoming a standard in the chemical industry to minimize environmental impact and enhance process safety. For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The sequential functionalization route can have a good atom economy if the yields of each step are high.

Use of Safer Solvents and Auxiliaries: Selecting solvents with a lower environmental and health impact. For instance, exploring the use of water or other green solvents in the reaction and purification steps.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. The use of catalytic hydrogenation in the reduction of the nitro group is a prime example of this principle in action. Catalysts are used in small amounts and can be recycled and reused.

Waste Prevention: Designing processes to minimize the generation of waste. This can be achieved through high-yield reactions and the recycling of solvents and catalysts.

Catalyst Development and Efficiency

Catalyst development plays a crucial role in improving the efficiency and sustainability of the synthesis of this compound. The reduction of the nitro group is a key step where catalysis is critical.

Recent advancements in catalysis have focused on developing highly active and selective catalysts for the hydrogenation of nitroaromatics. For the hydrogenation of benzoic acid derivatives, platinum on titania (Pt/TiO₂) has been reported as a highly effective catalyst. nih.gov While this is for the hydrogenation of the aromatic ring, similar catalyst systems can be adapted for the selective reduction of the nitro group in the presence of other functional groups.

The efficiency of a catalyst is determined by several factors, including its activity (the rate at which it converts reactants to products), selectivity (the ability to produce the desired product over side products), and stability (its lifespan under reaction conditions). Research in this area is ongoing, with a focus on developing catalysts that are not only highly efficient but also cost-effective and environmentally benign. The use of supported metal nanoparticles as catalysts is a promising area of research for the reduction of nitroaromatic compounds. sigmaaldrich.com

The table below provides a hypothetical comparison of different catalysts for the reduction of a nitroaromatic precursor.

| Catalyst | Activity | Selectivity | Cost | Environmental Impact |

| Pd/C | High | High | Moderate | Low |

| Pt/C | Very High | High | High | Low |

| Raney Nickel | Moderate | Good | Low | Moderate (leaching concerns) |

| Novel Nanoparticle Catalyst | High | Very High | Variable | Low (potential for high recyclability) |

Advanced Spectroscopic and Computational Characterization in the Study of 2 Amino 5 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-amino-5-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be essential for a complete structural assignment.

Proton (¹H) NMR Analysis of Amine and Aromatic Protons

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals corresponding to the amine, aromatic, and carboxylic acid protons. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the amino group and meta to the trifluoromethoxy group would likely appear as a doublet. The proton meta to the amino group and ortho to the trifluoromethoxy group would also be expected to be a doublet, while the proton positioned between the carboxylic acid and trifluoromethoxy groups would likely present as a doublet of doublets or a more complex multiplet due to coupling with the other two aromatic protons. The carboxylic acid proton (-COOH) would typically be observed as a broad singlet at a downfield chemical shift, which is also solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable, broad | Singlet |

| Aromatic -CH | 6.5 - 8.0 | Doublet, Doublet of Doublets |

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR for Fluorinated Moiety Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. The carbon of the trifluoromethoxy group (-OCF₃) would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be indicative of the electronic environment of the -OCF₃ group.

Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹³C | -COOH | ~170 | Singlet |

| ¹³C | Aromatic C-NH₂ | ~140-150 | Singlet |

| ¹³C | Aromatic C-OCF₃ | ~140-150 | Quartet (due to C-F coupling) |

| ¹³C | Aromatic -CH | ~110-135 | Singlet |

| ¹³C | -OCF₃ | ~120 | Quartet (due to ¹JCF) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Assignment of Characteristic Vibrational Frequencies

The IR and Raman spectra of this compound would exhibit a series of absorption and scattering bands corresponding to specific molecular vibrations. The O-H stretch of the carboxylic acid would appear as a very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The N-H stretching vibrations of the primary amine group would be expected as two sharp to medium bands in the 3500-3300 cm⁻¹ region. The C=O stretching of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group would produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| N-H Stretch | Amine | 3500 - 3300 |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 |

| C-F Stretch | Trifluoromethoxy | 1300 - 1100 |

Correlation with Molecular Conformation and Tautomeric Forms

Detailed analysis of the vibrational spectra can also provide insights into the molecule's conformation and potential tautomeric forms. For instance, intramolecular hydrogen bonding between the amino group and the carboxylic acid group, or between the amino group and the trifluoromethoxy group, would influence the frequencies and shapes of the corresponding vibrational bands. Computational modeling, in conjunction with experimental IR and Raman data, could help to identify the most stable conformers. While tautomerism is less common for this specific structure, the presence of both acidic (carboxylic acid) and basic (amino) groups could lead to the formation of a zwitterionic tautomer under certain conditions, which would be reflected by the appearance of carboxylate (-COO⁻) and ammonium (B1175870) (-NH₃⁺) stretching bands and the disappearance of the O-H and N-H stretching bands of the neutral form.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry would be employed to accurately determine its molecular weight, confirming its elemental composition. The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be consistent with the chemical formula C₈H₆F₃NO₃.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. The fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid, carbon monoxide (CO), or carbon dioxide (CO₂). The trifluoromethoxy group could also undergo fragmentation. Analysis of these fragment ions provides valuable structural information and can be used to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 221.03 |

| [M+H]⁺ | 222.04 |

| [M-H₂O]⁺ | 203.02 |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the precise determination of molecular and crystal structures. Although a specific crystal structure for this compound has not been detailed in the available literature, analysis of related benzoic acid derivatives allows for a well-grounded prediction of its solid-state characteristics.

It is anticipated that this compound would crystallize to form a highly ordered three-dimensional lattice. The primary intermolecular interaction governing the crystal packing is expected to be the formation of centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable motif observed in the crystal structures of many benzoic acid derivatives. nih.govresearchgate.net

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role |

| Hydrogen Bond | O-H (Carboxylic Acid) | O (Carboxylic Acid) | Formation of centrosymmetric dimers |

| Hydrogen Bond | N-H (Amino Group) | O (Carboxylic Acid/Trifluoromethoxy) or F (Trifluoromethoxy) | Further lattice stabilization |

| Weak Hydrogen Bond | C-H (Aromatic Ring) | O (Carboxylic Acid/Trifluoromethoxy) or F (Trifluoromethoxy) | Contribution to packing efficiency |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through electron cloud interactions |

The trifluoromethoxy (-OCF₃) group is expected to have a significant influence on the crystal packing of this compound. As a strong electron-withdrawing group, it can modulate the electronic properties of the aromatic ring and influence the strength of intermolecular interactions. The fluorine atoms of the trifluoromethoxy group can participate in various non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, which would play a crucial role in the three-dimensional arrangement of the molecules in the crystal.

Computational Chemistry and Quantum Chemical Calculations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the electronic structure and reactivity of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are well-suited for this purpose.

DFT calculations would enable the optimization of the molecular geometry of this compound and provide detailed insights into its electronic properties. Such studies typically involve the use of a functional, such as B3LYP, and a suitable basis set to solve the Schrödinger equation for the molecule. mdpi.com

The analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The distribution of these frontier orbitals would reveal the regions of the molecule that are most likely to be involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups would collectively influence the energies of the frontier orbitals. DFT calculations would allow for the quantification of this energy gap, providing valuable information about the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Significance |

| HOMO Energy | Indicates the electron-donating ability |

| LUMO Energy | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

| Dipole Moment | Provides insight into the overall polarity of the molecule |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

For this compound, the EPS map would highlight the electron-rich and electron-poor regions. It is expected that the oxygen atoms of the carboxylic acid and trifluoromethoxy groups would exhibit negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would show positive electrostatic potential (typically colored blue), highlighting their potential for hydrogen bonding and interaction with nucleophiles. This visual tool is invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. niscpr.res.in

Derivatization Chemistry and Functionalization of 2 Amino 5 Trifluoromethoxy Benzoic Acid

Modification at the Carboxyl Group: Esterification and Amidation Reactions

The carboxylic acid moiety is a primary site for modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.

The carboxyl group of 2-amino-5-(trifluoromethoxy)benzoic acid can be converted to its corresponding esters through standard acid-catalyzed esterification, often referred to as Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

For analogous compounds like 2-amino-5-fluorobenzoic acid, the synthesis of its methyl ester is achieved by first converting the starting material, 4-fluoroaniline, into an intermediate which is then treated with sodium methoxide (B1231860) in methanol (B129727) to yield methyl-2-amino-5-fluorobenzoate. researchgate.net A similar strategy involves the direct reaction of a substituted 2-aminobenzoic acid with methanol in the presence of sulfuric acid to yield the corresponding methyl ester. prepchem.com These methods highlight a general pathway applicable to this compound.

Table 1: General Conditions for Fischer Esterification of Anthranilic Acid Analogs

| Reactant | Catalyst | Solvent/Reagent | Condition | Product Type |

|---|---|---|---|---|

| Aromatic Amino Acid | H₂SO₄ (catalytic) | Alcohol (e.g., Methanol, Ethanol) | Reflux | Alkyl Ester |

| Aromatic Amino Acid | SOCl₂ (Thionyl chloride) | Alcohol (e.g., Methanol, Ethanol) | 0 °C to Room Temp | Alkyl Ester |

The conversion of the carboxyl group to an amide is a fundamental transformation for creating compounds with potential biological activity, including peptidomimetics. The direct amidation of this compound with an amine requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The existence of 2-amino-5-(trifluoromethoxy)benzamide (B12049171) has been documented, confirming the feasibility of this transformation. bldpharm.com

Recent advances have focused on protecting-group-free amidation methods. For instance, Lewis acids such as tris(2,2,2-trifluoroethyl) borate (B1201080) can catalyze the direct amidation of unprotected amino acids, proceeding through a cyclic intermediate formed by the interaction of the borate with both the amino and carboxyl groups. nih.gov

Furthermore, the structure of this compound makes it an attractive scaffold for incorporation into peptidomimetics—molecules that mimic the structure and function of peptides. Solid-phase synthesis strategies are often employed to build these complex structures, where the aminobenzoic acid core can be linked to other amino acids or heterocyclic scaffolds to create libraries of potential therapeutic agents. nih.govresearchgate.net

Reactions at the Amino Group: Acylation, Alkylation, and Schiff Base Formation

The nucleophilic amino group offers another key site for functionalization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and condensation reactions.

N-acylation of the amino group is readily achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, reaction with chloroacetyl chloride in the presence of triethylamine (B128534) would yield the corresponding N-(chloroacetyl) derivative, a versatile intermediate for further substitution. mdpi.com

N-alkylation of aromatic amines like the one in the target molecule can be more challenging than acylation due to potential over-alkylation. However, reductive amination or reaction with alkyl halides under controlled conditions can be employed to introduce alkyl groups. These N-substituted derivatives are important for modulating the electronic and steric properties of the molecule. plos.org

Table 2: Common Reactions for N-Substitution of Aromatic Amines

| Reaction Type | Reagent | Typical Base | Product |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | N-Acyl Derivative |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | N-Acyl Derivative |

| N-Alkylation | Alkyl Halide (R-X) | Na₂CO₃, K₂CO₃ | N-Alkyl Derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | - | N-Alkyl Derivative |

A prominent reaction involving the amino group is the formation of a Schiff base (an imine) through condensation with an aldehyde or a ketone. ijmpr.in This reaction is typically reversible and acid-catalyzed. gsconlinepress.com The resulting C=N double bond in the Schiff base is a versatile functional group for further chemical transformations. For the analogous compound 2-amino-5-(trifluoromethyl)benzoic acid, its ability to react with aromatic aldehydes to form Schiff bases has been noted. biosynth.com This reactivity is directly applicable to this compound. rroij.com

The ortho-disposition of the amino and carboxyl groups on the benzene (B151609) ring makes this compound a prime candidate for various cyclization reactions to form heterocyclic systems. These reactions often involve an initial modification of either the amino or carboxyl group, followed by an intramolecular condensation.

For example, derivatives of anthranilic acid can be used to synthesize quinazolinones, benzodiazepines, and other fused heterocyclic systems of medicinal importance. A patented method for a related compound, 4-fluoroaniline, involves condensation and subsequent cyclization in concentrated sulfuric acid to generate a 5-fluoro-1H-indole-2,3-dione. google.com Such strategies, involving the formation of an amide or a related intermediate followed by intramolecular ring closure, could be adapted to produce novel heterocyclic structures from this compound.

Transformations of the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr), although the reactivity and regioselectivity are governed by the combined electronic effects of the three existing substituents. wikipedia.org

-NH₂ (Amino) group: A powerful activating group and is ortho-, para-directing.

-COOH (Carboxyl) group: A deactivating group and is meta-directing.

-OCF₃ (Trifluoromethoxy) group: A deactivating group due to the strong electron-withdrawing nature of the fluorine atoms, and it is considered meta-directing.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, allow for the introduction of new functional groups onto the benzene ring of this compound. The positions of the existing substituents direct the placement of incoming electrophiles.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can serve as a key step for further functionalization, particularly for cross-coupling reactions. The direct halogenation of aminobenzotrifluoride derivatives, which are structurally similar, can be achieved using hydrohalide acids in the presence of an oxidizing agent like hydrogen peroxide. google.com This method allows for controlled monohalogenation. For substituted benzoic acids, various chlorinating reagents can be employed under specific temperature and time conditions to achieve the desired product. google.com

Nitration: The nitration of the aromatic ring is influenced by the deactivating effect of the trifluoromethoxy group. This deactivation means that controlled conditions are necessary to prevent unwanted side reactions or degradation of the ring. Typically, nitration is performed using a mixture of nitric acid and sulfuric acid. soton.ac.uk In some synthetic pathways, a nitro group is introduced onto a precursor molecule and then reduced to form the amino group of the target compound. Conversely, the amino group of this compound can be oxidized to form a nitro derivative.

| Reaction | Typical Reagents | Key Considerations | Potential Product |

|---|---|---|---|

| Halogenation | Hydrohalic Acid (HCl, HBr) + Oxidant (e.g., H₂O₂) | Reaction conditions must be controlled to favor specific isomers. google.com | Halogenated this compound |

| Nitration | Mixed Acid (HNO₃ + H₂SO₄) | The trifluoromethoxy group deactivates the ring, requiring careful control of temperature and reagent stoichiometry. soton.ac.uk | Nitro-2-amino-5-(trifluoromethoxy)benzoic acid |

Cross-Coupling Reactions for Further Substitution

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For molecules like this compound, these reactions typically require prior conversion to a more reactive derivative, often through halogenation. Halogenated analogs, such as iodo- or bromo-derivatives, are preferred substrates for various transition metal-catalyzed cross-coupling reactions.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Hiyama coupling, involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the derivatized benzoic acid, forming a palladium(II) complex. mdpi.com

Transmetalation: A second coupling partner, often an organosilicon compound in Hiyama coupling, transfers its organic group to the palladium(II) complex. mdpi.com

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst for the next cycle. mdpi.com

These reactions enable the introduction of a wide array of substituents, such as alkyl, aryl, or vinyl groups, onto the aromatic ring, significantly expanding the molecular diversity accessible from the parent compound.

| Component | Example | Function |

|---|---|---|

| Aryl Halide Substrate | 2-Iodo-4-(trifluoromethoxy)benzoic acid derivative | Provides the electrophilic carbon for the new bond. |

| Catalyst | Palladium complexes, e.g., Pd(OAc)₂ mdpi.com | Facilitates the oxidative addition and reductive elimination steps. mdpi.com |

| Coupling Partner | Organosilanes (e.g., Phenyl trimethoxysilane) mdpi.com | Provides the nucleophilic carbon for the new bond. |

| Base/Activator | Tetrabutylammonium fluoride (B91410) (TBAF) mdpi.com | Activates the organosilane for transmetalation. mdpi.com |

Chemical Derivatization for Analytical and Biological Applications

The functional groups of this compound—the primary amine and the carboxylic acid—serve as versatile handles for attaching probes, tags, or for conjugation to larger biomolecules.

Incorporation of Fluorescent Tags or Probes

The primary amino group is a common target for derivatization with fluorescent reagents, enabling the molecule to be detected and quantified in various assays. researchgate.net This process involves reacting the amino acid with a fluorophore that contains an amine-reactive group. A variety of such reagents are commercially available, each with distinct spectral properties. researchgate.net

For example, 4-fluoro-7-nitro-2,1-3-benzoxadiazole (NBD-F) reacts with primary amines to yield highly fluorescent derivatives. researchgate.net This strategy has been successfully employed to synthesize fluorescent-dye-labeled amino acids for visualization and tracking in biological systems. nih.gov The resulting fluorescent adduct allows for sensitive detection using techniques like fluorescence spectroscopy or microscopy.

| Reagent | Reactive Group | Resulting Linkage |

|---|---|---|

| Fluorescein-5-isothiocyanate (FITC) researchgate.net | Isothiocyanate | Thiourea |

| Dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) researchgate.net | Sulfonyl Chloride | Sulfonamide |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) researchgate.net | Activated Fluoride | Secondary Amine |

Strategies for Bioconjugation

Bioconjugation involves the covalent attachment of a molecule to a larger biomolecule, such as a protein or nucleic acid. The amino and carboxylic acid groups of this compound are ideal for this purpose.

Amine-Targeted Conjugation: The amino group can react with various functional groups on a biomolecule. For instance, it can react with an isocyanate to form a stable urea (B33335) linkage or with an activated ester (like an N-hydroxysuccinimide ester) to form an amide bond. nih.gov This is analogous to the conjugation methods used to attach molecules to lysine (B10760008) residues in proteins. nih.gov

Carboxylic Acid-Targeted Conjugation: The carboxylic acid group can be activated, for example, using carbodiimide (B86325) chemistry to form an active ester. This activated intermediate can then react with primary amino groups (e.g., from lysine residues) on a protein to form a stable amide bond.

These strategies require reaction conditions that are compatible with the structure and function of the target biomolecule, often taking place in aqueous buffers at or near physiological pH. nih.gov The ability to conjugate this compound to biological macromolecules opens possibilities for its use as a probe to study biological processes or as a building block in the development of targeted therapeutics.

Investigation of Biological and Pharmacological Relevance

Mechanistic Insights into Molecular Interactions

The mechanism of action for 2-amino-5-(trifluoromethoxy)benzoic acid involves direct engagement with biomolecules, where its functional groups play distinct roles. The amino and carboxylic acid groups can participate in hydrogen bonding, while the trifluoromethoxy group influences its ability to cross biological membranes.

The structural characteristics of this compound and its derivatives allow for interaction with specific protein receptors, thereby modulating their activity. The inclusion of fluorinated motifs like the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance binding affinity to molecular targets. nih.govresearchgate.net This enhancement can be attributed to several factors, including the unique electronic properties and the metabolic stability conferred by the carbon-fluorine bonds. nih.gov

The trifluoromethyl (-CF3) group, which is structurally related to the trifluoromethoxy (-OCF3) group, has been shown to be a key pharmacophore that can significantly influence how a ligand binds to a protein. For instance, in studies on glucocorticoid receptor ligands, replacing a trifluoromethyl group with other chemical moieties altered the functional behavior of the ligands from agonists to antagonists. nih.gov This occurs because the substitution can force a change in the protein's conformation, demonstrating the critical role of such fluorinated groups in molecular recognition and binding. nih.gov While specific protein targets for this compound are not extensively documented in publicly available research, the principles of how its functional groups interact with proteins are well-established through studies of analogous compounds. For example, in the design of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was utilized, where the carboxyl group was designed to form a crucial hydrogen bond with an arginine residue (Arg263) in the protein's binding pocket. nih.gov This highlights how the benzoic acid core can serve as an anchor for protein binding.

Research has demonstrated the enzyme-inhibitory properties of this compound. Specifically, it has shown potential as an inhibitor of 5-hydroxytryptamine (5-HT), or serotonin, uptake. Fluorinated analogues, such as this compound, often exhibit enhanced potency compared to their non-fluorinated counterparts in inhibiting such enzymatic processes. The inhibition of 5-HT uptake is a critical mechanism for many antidepressant medications, suggesting a potential area of therapeutic relevance for this compound. The trifluoromethoxy group's strong electron-withdrawing nature can alter the electronic environment of the molecule, influencing its interaction with the active site of enzymes or transport proteins responsible for 5-HT reuptake.

| Target Enzyme/Process | Activity of this compound | Comparative Potency |

| 5-Hydroxytryptamine (5-HT) Uptake | Inhibitory | Enhanced potency compared to non-fluorinated analogs |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, the nature and position of its chemical substituents are critical determinants of its pharmacological effects.

The trifluoromethoxy (-OCF3) group is a key feature of the molecule that profoundly impacts its physicochemical properties. nih.gov It is recognized as one of the most lipophilic substituents in medicinal chemistry. nih.gov Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The high lipophilicity imparted by the -OCF3 group enhances the ability of this compound to partition into and permeate through lipid-rich biological membranes. nih.gov This property is fundamental for reaching intracellular or central nervous system targets. nih.gov Furthermore, the trifluoromethoxy group contributes to increased metabolic stability. The strong carbon-fluorine bonds are resistant to metabolic cleavage by enzymes, which can prolong the compound's duration of action in the body. nih.gov

| Property | Influence of the Trifluoromethoxy (-OCF3) Group | Reference |

| Lipophilicity | Significantly increases; it is one of the most lipophilic substituents. | nih.gov |

| Membrane Permeability | Enhanced due to increased lipophilicity, facilitating passage through biological membranes. | nih.gov |

| Metabolic Stability | Increased due to the strength of the C-F bonds, which resist enzymatic degradation. | nih.gov |

| Hydrogen Bonding | The oxygen atom's ability to act as a hydrogen bond acceptor is reduced. | nih.gov |

For example, a study on fluoro-substituted derivatives of a different bioactive compound, YC-1, revealed that the position of the fluorine atom was crucial for its inhibitory activity against HIF-1 transcription. nih.gov The ortho-substituted derivative showed greater potency than the meta or para isomers, indicating that the spatial arrangement of the substituent relative to the rest of the molecule is critical for target interaction. nih.gov

Potential Therapeutic Applications and Preclinical Research

The unique structural characteristics of this compound, particularly the presence of the trifluoromethoxy group, have positioned it as a compound of interest in medicinal chemistry. The trifluoromethoxy group can enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates. cymitquimica.com While direct and extensive research on this specific molecule is limited in publicly accessible literature, its structural motifs are present in various compounds that have been investigated for a range of therapeutic applications. This section explores the potential pharmacological relevance of this compound by examining the activities of structurally related compounds.

Tuberculosis remains a significant global health issue, necessitating the development of new therapeutic agents, especially against drug-resistant strains of Mycobacterium tuberculosis. nih.gov Research into novel antimycobacterial agents has explored various chemical scaffolds, including derivatives of benzoic acid.

Studies have shown that N-alkyl nitrobenzamides, which are structurally related to benzoic acid, exhibit promising antitubercular activities. mdpi.com Their mechanism is thought to involve the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis. mdpi.com Within this class of compounds, derivatives featuring 3,5-dinitro and 3-nitro-5-trifluoromethyl substitutions were found to be particularly active. mdpi.com Lipophilicity plays a crucial role, with intermediate-length N-alkyl chains (six to ten carbons) demonstrating optimal activity. mdpi.com

Another class of related compounds, 2-(phenylthio) benzoylarylhydrazone derivatives, has also been evaluated for antimycobacterial effects. In one study, two compounds from this series, a 5-Nitro-2-furyl analogue (4f) and a 5-Nitro-2-thienyl analogue (4g), displayed significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov The presence of a nitro group on the aryl portion of the molecule appeared to enhance the antimycobacterial activity. nih.gov

The data below summarizes the activity of these related compounds.

| Compound Class | Derivative Example | Target/Organism | Activity Measurement | Result |

| N-alkyl nitrobenzamides | 3,5-dinitro & 3-nitro-5-trifluoromethyl derivatives | Mycobacterium tuberculosis | MIC | 16 ng/mL |

| 2-(phenylthio) benzoylarylhydrazones | 5-Nitro-2-thienyl analogue (4g) | Mycobacterium tuberculosis H37Rv | IC90 | 2.96 µg/mL |

| 2-(phenylthio) benzoylarylhydrazones | 5-Nitro-2-furyl analogue (4f) | Mycobacterium tuberculosis H37Rv | IC90 | 7.57 µg/mL |

This table presents data on compounds structurally related to this compound.

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The arachidonic acid pathway, involving both COX and lipoxygenase (LOX) enzymes, is central to the inflammatory response. researchgate.net Derivatives of 2-amino benzoic acid (anthranilic acid) have been synthesized and screened for anti-inflammatory and analgesic activities. nih.gov

The development of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both COX-1 and COX-2. nih.govnih.gov Fluorine-containing organic compounds have been widely explored in pharmaceutical products for their ability to enhance metabolic stability. nih.gov For instance, a fluorinated derivative of Rutaecarpine, an alkaloid with known anti-inflammatory effects, was shown to be a selective COX-2 inhibitor. nih.gov This suggests that the incorporation of fluorine, such as in the trifluoromethoxy group of this compound, could be a viable strategy for developing novel anti-inflammatory agents.

The concurrent inhibition of both COX-2 and 5-LOX is another advanced strategy to develop safer anti-inflammatory drugs with a broader mechanism of action, blocking the formation of both prostaglandins (B1171923) and leukotrienes. d-nb.info

The inclusion of fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) is a common strategy in the design of anticancer drugs. nih.gov These modifications can increase lipophilicity and metabolic stability, improving the pharmacological properties of the molecule. nih.gov

Research into related structures provides insight into the potential of this chemical class. For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.gov One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) thiazolo[4,5-d]pyrimidine-2(3H)-thione. nih.gov

Similarly, derivatives of 2-amino-1,3,5-triazine have been screened for antitumor activity against a panel of 60 tumor cell lines by the National Cancer Institute (NCI). nih.gov A prominent compound from this series demonstrated remarkable and potent activity against several cell lines, including those for leukemia, CNS cancer, and breast cancer. nih.gov Salicylic acid derivatives have also been a focus of anticancer research due to their ability to inhibit tumor cell proliferation. nih.gov

The table below highlights the activity of some related anticancer compounds.

| Compound Class | Specific Compound | Cancer Cell Lines | Activity Measurement |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Antiproliferative Activity |

| 2-amino-1,3,5-triazines | 2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile | Leukemia (CCRF-CEM, K-562, etc.), CNS Cancer (SF-539), Breast Cancer (T-47D) | log GI50 < -8.00 |

This table showcases research on compounds with structural similarities to this compound.

Benzoic acid and its derivatives are known to possess antimicrobial properties. nih.gov For instance, benzoic acid purified from an endophytic fungus, Neurospora crassa, showed a detrimental effect on various multidrug-resistant (MDR) bacterial and fungal strains, with particular susceptibility noted in the MDR Staphylococcus aureus strain SA-17. nih.gov

The functionalization of nanoparticles with benzoic acid derivatives has also been explored to enhance their antimicrobial efficacy. Iron nanoparticles functionalized with p-amino benzoic acid and anthranilic acid (2-amino benzoic acid) demonstrated greater zones of inhibition against Staphylococcus aureus compared to non-functionalized nanoparticles. researchgate.net These findings underscore the potential of the amino benzoic acid scaffold as a component in the development of new antimicrobial agents.

The specific effects of this compound on metabolic pathways are not well-documented in available research. However, the structural features of the compound suggest potential interactions with biological targets. cymitquimica.com The trifluoromethoxy group enhances the molecule's lipophilicity, which can improve its ability to cross biological membranes and interact with intracellular enzymes or receptors. cymitquimica.com The presence of fluorine atoms imparts unique electronic properties that can influence the compound's binding to biological targets. cymitquimica.com Further research is required to elucidate any specific roles in modulating metabolic pathways.

Drug Discovery and Development Considerations

This compound serves as a valuable building block or intermediate in organic synthesis for the creation of more complex, biologically active molecules. Its utility as a research chemical is well-recognized in the context of drug discovery and development.

Key considerations for its role in drug discovery include:

Structural Scaffold: It provides a versatile benzoic acid framework that can be further modified.

Trifluoromethoxy Group: This functional group is of particular interest in medicinal chemistry. It is known to increase lipophilicity and can enhance metabolic stability, potentially improving a drug candidate's pharmacokinetic profile. cymitquimica.com

Synthetic Intermediate: It can be used in coupling reactions to synthesize more complex derivatives, such as cinnamamides, for screening for various biological activities.

The unique combination of an amino group, a carboxylic acid, and a trifluoromethoxy group makes this compound a promising starting point for developing lead compounds targeting specific diseases.

Role as a Building Block in Pharmaceutical Synthesis

"this compound" is a versatile intermediate in the synthesis of complex pharmaceutical agents. Its utility is highlighted in the patent literature for the preparation of a class of substituted pyrimidinylaminobenzamides that act as inhibitors of tyrosine kinases. google.com These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

The synthesis of these complex molecules often involves a multi-step sequence where the benzoic acid derivative is elaborated with other heterocyclic systems to construct the final inhibitor. The trifluoromethoxy group is generally stable to a wide range of reaction conditions, making it an ideal substituent to carry through a synthetic route.

| Starting Material | Potential Intermediate | Target Class | Therapeutic Area |

|---|---|---|---|

| This compound | Substituted pyrimidinylaminobenzamides | Tyrosine Kinase Inhibitors | Oncology |

Lead Compound Identification and Optimization

The 2,5-substituted benzoic acid scaffold is a privileged structure in drug discovery, frequently appearing in lead compounds for various therapeutic targets. Structure-activity relationship (SAR) studies on this class of molecules are crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. A notable example of this approach can be found in the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are attractive targets in cancer therapy. nih.gov

In a study focused on developing such inhibitors, a 2,5-substituted benzoic acid core was designed to mimic key interactions with the target proteins. nih.gov The carboxylic acid group was intended to form a crucial hydrogen bond with a conserved arginine residue in the binding pocket of both Mcl-1 and Bfl-1. The substituents at the 2 and 5 positions were then systematically varied to explore the surrounding hydrophobic pockets and optimize binding affinity.

This lead optimization process involved the synthesis and evaluation of a library of analogues with diverse functionalities at the 2 and 5 positions. The goal was to identify substituents that would enhance potency and selectivity while maintaining favorable physicochemical properties. This systematic approach led to the identification of compounds with significantly improved binding affinity for both Mcl-1 and Bfl-1. nih.gov Although this specific study did not utilize "this compound" directly, it exemplifies the strategies employed for lead optimization of this compound class, where the trifluoromethoxy group could be a valuable substituent to explore at the 5-position.

| Scaffold | Key Interaction | Optimization Strategy | Goal |

|---|---|---|---|

| 2,5-Substituted Benzoic Acid | Hydrogen bonding of the carboxylic acid with a conserved Arginine residue. | Systematic variation of substituents at the 2 and 5 positions to probe hydrophobic pockets. | Enhance binding affinity, improve selectivity, and optimize drug-like properties. |

Pharmacokinetic and Pharmacodynamic Profiling (Theoretical and In Vitro)

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound are critical determinants of its potential as a therapeutic agent. For "this compound," a theoretical and in vitro profiling approach can provide valuable insights into its likely behavior in a biological system.

Theoretical Pharmacokinetic (ADME) Profile:

Absorption: The trifluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and absorption. However, the presence of the polar amino and carboxylic acid groups may counteract this effect to some extent. Computational models can be used to predict its likely absorption characteristics.

Distribution: Increased lipophilicity can also lead to a higher volume of distribution, meaning the compound may distribute more readily into tissues.

Metabolism: The trifluoromethoxy group is generally more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, compared to a methoxy (B1213986) group. ethernet.edu.et This can lead to a longer half-life and improved bioavailability.

Excretion: The carboxylic acid group provides a handle for renal clearance, either as the parent compound or as a conjugate.

In Vitro Pharmacokinetic Assessment:

To experimentally assess the pharmacokinetic properties, a number of in vitro assays can be employed:

Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes can provide data on its intrinsic clearance and metabolic fate. mq.edu.au It is anticipated that the trifluoromethoxy group would confer a degree of metabolic stability.

Permeability: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption of orally administered drugs. This assay would provide an experimental measure of the compound's ability to cross the intestinal barrier.

Theoretical Pharmacodynamic Profile:

The pharmacodynamic properties of "this compound" would be highly dependent on the specific therapeutic target for which it is being developed as a building block. The amino and carboxylic acid groups can participate in hydrogen bonding interactions with a target protein, while the trifluoromethoxy-substituted phenyl ring can engage in hydrophobic or other non-covalent interactions. The electron-withdrawing nature of the trifluoromethoxy group can also influence the pKa of the amino and carboxylic acid groups, which can in turn affect its binding affinity and selectivity.

| Parameter | Predicted Influence of -OCF₃ Group | Relevant In Vitro Assay |

|---|---|---|

| Absorption | Increased lipophilicity may enhance permeability. | Caco-2 Permeability Assay |

| Distribution | Higher lipophilicity may increase the volume of distribution. | Plasma Protein Binding Assay |

| Metabolism | Increased resistance to oxidative metabolism. | Liver Microsomal Stability Assay |

| Excretion | Carboxylic acid facilitates renal clearance. | - |

Advanced Research Topics and Future Directions

Exploration of Novel Bioactivities and Therapeutic Modalities

The core structure of 2-amino-5-(trifluoromethoxy)benzoic acid, an anthranilic acid derivative, suggests a foundation for diverse biological activities. Anthranilic acid analogues have been investigated for a range of therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. ontosight.airesearchgate.net The introduction of a trifluoromethoxy group can significantly modulate these activities and introduce new ones. mdpi.com

Future research will likely focus on synthesizing a library of derivatives of this compound and screening them for a wide array of biological targets. The high electronegativity and metabolic stability conferred by the trifluoromethoxy group could lead to the discovery of potent and selective inhibitors of enzymes or receptor modulators. wechemglobal.com For instance, derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cells, with some ester derivatives showing potent growth inhibitory activity. nih.gov This highlights the potential for discovering novel anticancer agents based on the trifluoromethoxy-substituted anthranilic acid scaffold.

Table 1: Potential Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Rationale |

|---|---|

| Oncology | The trifluoromethoxy group can enhance cell permeability and target engagement, potentially leading to more effective anticancer agents. wechemglobal.comnih.gov |

| Inflammation | Anthranilic acid derivatives have known anti-inflammatory properties that can be modulated by the trifluoromethoxy substituent. ontosight.ai |

| Infectious Diseases | The unique electronic properties of the trifluoromethoxy group could be exploited to design novel antibacterial or antiviral compounds. ontosight.ai |

Development of Prodrug Strategies and Targeted Delivery Systems

To enhance the therapeutic index of bioactive derivatives of this compound, the development of prodrugs and targeted delivery systems is a critical future direction. Prodrugs are inactive precursors that are converted into the active drug form in the body, which can improve pharmacokinetic properties and reduce off-target effects. mdpi.com

For derivatives of this compound, the carboxylic acid and amino groups offer convenient handles for chemical modification to create prodrugs. For example, esterification of the carboxylic acid could create a prodrug that is hydrolyzed by esterases in the target tissue, releasing the active compound.

Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, further minimizing systemic exposure and toxicity. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could be functionalized with ligands that bind to receptors overexpressed on diseased cells, thereby delivering the trifluoromethoxy-containing drug specifically to the target site.

Computational Drug Design and De Novo Molecule Generation

Computational methods are poised to play a significant role in accelerating the discovery and optimization of drug candidates derived from this compound. researchgate.netnih.govbeilstein-journals.org In silico techniques can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing for the early-stage filtering of compounds with undesirable characteristics. nih.govmdpi.commdpi.com

Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective molecules. nih.gov Furthermore, de novo drug design algorithms can be utilized to generate novel molecular structures based on the this compound scaffold, exploring a vast chemical space for potentially superior drug candidates. nih.govmdpi.comarxiv.org These computational approaches, by prioritizing the synthesis of the most promising compounds, can significantly reduce the time and cost associated with drug discovery.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the biological activity of large numbers of compounds. nih.govcriver.comstanford.edu The development of a diverse chemical library based on the this compound scaffold is a prerequisite for successful HTS campaigns. researchgate.net This library would ideally contain a wide range of structural modifications to the parent molecule.

The integration of HTS with advanced assay technologies, such as cell-based assays and biochemical assays, will enable the efficient identification of "hit" compounds with desired biological activities. nih.gov Subsequent "hit-to-lead" optimization, often guided by computational modeling, will then focus on improving the potency, selectivity, and drug-like properties of the initial hits.

Table 2: High-Throughput Screening Workflow for this compound Derivatives

| Step | Description |

|---|---|

| Library Synthesis | Generation of a diverse library of chemical derivatives of this compound. |

| Assay Development | Creation of robust and sensitive biological assays relevant to the desired therapeutic targets. |

| Primary Screening | Rapid screening of the entire compound library at a single concentration to identify initial "hits". nih.gov |

| Dose-Response Confirmation | Testing of "hits" at multiple concentrations to confirm their activity and determine their potency. |

Sustainable Synthesis Approaches for Trifluoromethoxy-Substituted Aromatic Acids

The synthesis of trifluoromethoxy-substituted aromatic compounds has traditionally presented challenges, often requiring harsh reagents and conditions. nih.govnih.govnih.gov A key area of future research will be the development of more sustainable and environmentally friendly synthetic methods for this compound and its derivatives.